3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as CTQ, is a compound that has been of interest to the scientific community due to its potential applications in drug discovery and development. CTQ is a quinazoline derivative that has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Scientific Research Applications
1. Synthesis and antimicrobial activity
Research on similar compounds has focused on their synthesis and evaluation for antimicrobial activities. For instance, compounds with structures involving quinazoline derivatives have been synthesized and screened for antibacterial and antifungal activity. Such studies contribute to the development of new antimicrobial agents that could address drug resistance issues. The synthesis processes often involve reactions with aromatic amines, hydroxylamine hydrochloride, and other agents, suggesting potential routes for modifying or synthesizing related compounds like the one of interest (G. Naganagowda & A. Petsom, 2011).
2. Chemical Structure Analysis
Studies have also detailed the crystal structures of compounds with related chemical frameworks, focusing on their molecular conformations and interactions. This type of research is crucial for understanding the physical and chemical properties of compounds, which can inform their potential applications in materials science, drug design, and more. Detailed analyses of dihedral angles, molecular conformations, and intermolecular interactions provide foundational knowledge that can be applied to a wide range of scientific fields (Bin Li et al., 2005).
properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-6-5-14(26-15)17(24)21-9-7-11(8-10-21)22-16(23)12-3-1-2-4-13(12)20-18(22)25/h1-6,11H,7-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHBWYGZXILIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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